molecular formula C12H8BrNO2 B1291304 4'-Bromo-2-nitrobiphenyl CAS No. 35450-34-1

4'-Bromo-2-nitrobiphenyl

Cat. No. B1291304
Key on ui cas rn: 35450-34-1
M. Wt: 278.1 g/mol
InChI Key: SVAHHCNTAZYUAT-UHFFFAOYSA-N
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Patent
US08722205B2

Procedure details

4′-bromo-2-nitrobiphenyl (9.8 g, 35.4 mmol) was refluxed with 30 mL triethylphosphite overnight. After cooling down the solution to room temperature, 40 mL 6(N)HCl was added to it slowly and heated to 80° C. for 3 h. Acidic solution was halfway neutralized with conc. NaOH, rest of the acidic solution was neutralized with solid Na2CO3. Cloudy solution was extracted three times with ethylacetate (500 mL). Combined organic layer was evaporated under vacuum and crude was flashed on silica gel (15% to 30% ethylacetate/hexane). 4.1 g final compound was isolated as off white solid.
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
6(N)HCl
Quantity
40 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[N+:14]([O-])=O)=[CH:4][CH:3]=1.C(OP(OCC)OCC)C.[OH-].[Na+].C([O-])([O-])=O.[Na+].[Na+]>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]2[C:8]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[NH:14][C:4]=2[CH:3]=1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
9.8 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)OP(OCC)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
6(N)HCl
Quantity
40 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 80° C. for 3 h
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
Cloudy solution was extracted three times with ethylacetate (500 mL)
CUSTOM
Type
CUSTOM
Details
Combined organic layer was evaporated under vacuum and crude

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=2NC3=CC=CC=C3C2C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g
YIELD: CALCULATEDPERCENTYIELD 47.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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